

In-depth Technical Guide: Butopyronoxyl Structural Analogs and Derivatives

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Compound of Interest

Compound Name: Butopyronoxyl

Cat. No.: B165914

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Introduction to Butopyronoxyl

Butopyronoxyl, also known by the trade name Indalone, is a synthetic organic compound historically used as an insect repellent.^{[1][2]} Its chemical name is butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate.^[3] The compound is a yellow to pale reddish-brown liquid with an aromatic odor, and it is insoluble in water but miscible with various organic solvents like alcohol, chloroform, and ether.^[2] While effective against a range of biting insects, research into its structural analogs and derivatives has been driven by the continuous search for novel repellents with improved efficacy, safety profiles, and environmental biodegradability.^[1]

This guide provides a technical overview of the structural aspects of **Butopyronoxyl** and explores the landscape of its potential analogs and derivatives, drawing from principles of medicinal chemistry and structure-activity relationship (SAR) studies in the field of insect repellents.

Core Chemical Structure and Physicochemical Properties

Butopyronoxyl possesses a dihydropyranone heterocyclic core, which is a key feature for understanding its chemical reactivity and potential for structural modification.

Table 1: Physicochemical Properties of **Butopyronoxyl**

Property	Value	Reference
Molecular Formula	C12H18O4	
Molecular Weight	226.27 g/mol	
CAS Number	532-34-3	
Appearance	Yellow to pale reddish-brown liquid	
Boiling Point	256-270 °C at 760 mmHg	
Density	1.054 g/mL at 25 °C	
Refractive Index	1.477 at 20 °C	
Solubility	Insoluble in water; miscible with alcohol, chloroform, ether, glacial acetic acid	

Rationale for Developing Structural Analogs and Derivatives

The development of analogs and derivatives of a lead compound like **Butopyronoxyl** is a standard strategy in drug and pesticide discovery. The primary goals of such endeavors include:

- **Enhanced Efficacy:** To increase the repellent activity against a broader spectrum of insects.
- **Improved Safety Profile:** To reduce potential toxicity and skin irritation.
- **Longer Duration of Action:** To extend the period of protection.

- **Better Physicochemical Properties:** To improve formulation characteristics, such as odor and skin feel.
- **Understanding Structure-Activity Relationships (SAR):** To identify the key molecular features responsible for repellency.

Potential Strategies for Structural Modification

Based on the core structure of **Butopyronoxyl**, several positions can be targeted for modification to generate novel analogs and derivatives.

Modification of the Ester Group

The butyl ester group is a prime target for modification. Varying the alcohol moiety can influence the compound's lipophilicity, volatility, and interaction with insect olfactory receptors.

- **Varying Alkyl Chain Length:** Synthesis of methyl, ethyl, propyl, and longer-chain esters.
- **Introducing Branching:** Creating isopropyl or isobutyl esters to alter steric hindrance.
- **Incorporating Cyclic Moieties:** Synthesizing cyclohexyl or benzyl esters.

Alterations to the Dihydropyranone Ring

Modifications to the heterocyclic core can significantly impact the molecule's electronic and steric properties.

- **Substitution on the Ring:** Introducing substituents like methyl or halogen groups at available positions.
- **Ring Size Variation:** Exploring analogs with pyranone or furanone cores.
- **Saturation/Unsaturation:** Investigating the effect of a fully saturated or aromatic pyran ring.

Gem-Dimethyl Group Modification

The gem-dimethyl group at the C2 position contributes to the molecule's steric bulk. Replacing these with other alkyl groups or a spirocyclic system could fine-tune the repellent activity.

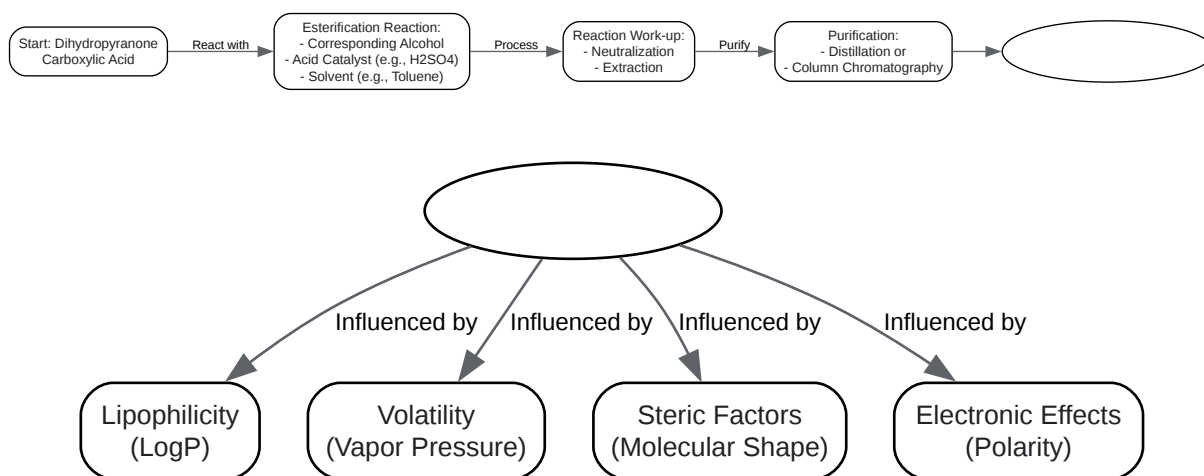
Experimental Protocols: A Generalized Approach

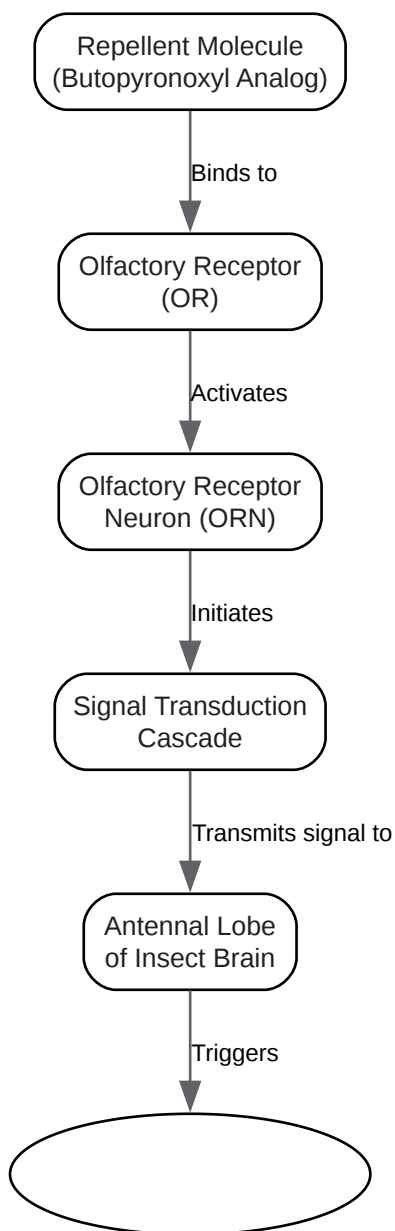
While specific protocols for unpublished analogs are not available, a general synthetic workflow can be outlined based on the known synthesis of **Butopyronoxyl** and related heterocyclic compounds.

General Synthesis of Butopyronoxyl Analogs (Ester Variation)

This protocol describes a general method for synthesizing analogs with different ester functionalities.

Experimental Workflow: Synthesis of **Butopyronoxyl** Analogs





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